molecular formula C24H25ClN2O4 B14987080 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B14987080
M. Wt: 440.9 g/mol
InChI Key: KCAFDHYAWMKIJJ-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a dimethoxyphenyl group, and a pyridinyl group

Preparation Methods

The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with appropriate reagents to introduce the phenoxy and pyridinyl groups. The final step involves the formation of the acetamide linkage through a condensation reaction with an amine derivative .

Chemical Reactions Analysis

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C24H25ClN2O4

Molecular Weight

440.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H25ClN2O4/c1-16-11-19(12-17(2)24(16)25)31-15-23(28)27(22-7-5-6-10-26-22)14-18-8-9-20(29-3)21(13-18)30-4/h5-13H,14-15H2,1-4H3

InChI Key

KCAFDHYAWMKIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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